Lipophilicity-Driven CNS Permeability Advantage Over the Pyridine Analog (CAS 1421495-17-1)
The target compound's computed XLogP3 is 4.3 [1], which is 1.1 log units higher than that of its closest pyridine analog, 2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine (XLogP3: 3.2) [2]. This significant increase in lipophilicity predicts superior passive membrane permeability and potential for blood-brain barrier (BBB) penetration, a critical parameter for CNS-targeted programs. The difference is driven by the replacement of the polar pyridine ring with a more lipophilic thiophene.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | 2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine (XLogP3 = 3.2) |
| Quantified Difference | Δ XLogP3 = +1.1 log units |
| Conditions | Computational prediction based on chemical structure (PubChem/kuujia data) |
Why This Matters
For CNS drug discovery projects, a higher XLogP3 directly correlates with a higher likelihood of crossing the blood-brain barrier, making this thiophene variant the preferred choice for initial screening when BBB penetration is a project requirement.
- [1] Kuujia.com. (2025). Cas no 2034365-27-8. Computed Properties. Retrieved from https://www.kuujia.com/cas-2034365-27-8.html. View Source
- [2] Kuujia.com. (2025). Cas no 1421495-17-1. Computed Properties. Retrieved from https://www.kuujia.com/cas-1421495-17-1.html. View Source
